5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This specific compound features a unique structure that combines a 1,2,4-oxadiazole moiety with a triazole and aromatic substituents, indicating potential for various applications in medicinal chemistry.
5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is classified under:
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves multi-step reactions. Key steps may include:
The synthetic route often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and composition of the synthesized compound .
The molecular formula is , with a molecular weight of approximately 350.41 g/mol. The compound's structural features include:
The chemical reactivity of 5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can be explored through various reactions:
Reactions are typically monitored using Thin Layer Chromatography (TLC) to assess progress and purity. Advanced characterization methods such as Infrared (IR) spectroscopy provide insight into functional groups present within the compound .
The mechanism of action for compounds like 5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors.
Research indicates that oxadiazoles can inhibit specific enzymatic pathways associated with disease processes. For example:
The compound is expected to exhibit:
Key chemical properties include:
5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has potential applications in:
Research continues to explore its efficacy in various biological systems and its potential as a therapeutic agent .
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms within its aromatic structure. This configuration confers exceptional metabolic stability, moderate dipole moment (~3.5 D), and balanced lipophilicity (LogP range: 0.5–2.0), making it pharmacokinetically advantageous for blood-brain barrier penetration and oral bioavailability [1] [8]. The scaffold’s versatility is evidenced by its presence in FDA-approved drugs such as:
Notably, 1,2,4-oxadiazoles exhibit diverse bioactivities, including anticancer, antiviral, and anti-inflammatory effects, achieved through targeted inhibition of enzymes like histone deacetylases (HDACs), carbonic anhydrases (CAs), and kinases (RET, VEGFR) [1] [7]. The ring’s metabolic resilience is highlighted in comparative studies, where oxadiazole-containing compounds demonstrate significantly extended in vivo half-lives relative to ester/amide analogs (Table 1) [8].
Table 1: Metabolic Stability of 1,2,4-Oxadiazole vs. Bioisosteric Moieties
Compound Scaffold | t₁/₂ (Human Liver Microsomes) | CLint (μL/min/mg) |
---|---|---|
1,2,4-Oxadiazole | >120 min | <15 |
Ester | ~25 min | 85–120 |
Amide | ~45 min | 40–60 |
1,2,4-Oxadiazole serves as a high-fidelity bioisostere for ester and amide groups, mitigating hydrolysis susceptibility while mimicking their spatial and electronic profiles. The ring’s N–O–C linkage provides isosteric geometry (bond angles ~105–110°) and comparable H-bond acceptor capacity (N1: β = 0.55; O: β = 0.45) to carbonyls (β = 0.50) [1] [8]. This equivalence is exploited in pro-drug activation and metabolic stabilization, as demonstrated by:
Electron-withdrawing substituents at C3/C5 (e.g., aryl, chloroalkyl) further enhance the ring’s electrophilic character, strengthening interactions with enzymatic nucleophiles like serine or cysteine residues. For example, derivatives like 5-(3,4-dimethoxyphenyl)-3-(5-methyl-1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS# 1251625-19-0) optimize target engagement via aryl ring electron delocalization [4] [8]. Hybrids such as 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (PubChem CID: 49666915) leverage fluorinated benzyl groups to fine-tune σ-hole interactions within hydrophobic binding pockets [5].
The integration of 1,2,4-oxadiazole with 1,2,3-triazole creates synergistic pharmacophores that enhance binding to multiple biological targets. The triazole contributes:
Hybrids like 5-(2,4-dimethoxyphenyl)-3-(1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole exemplify molecular hybridization strategies where:
These systems demonstrate multimodal activity across cancer models. In breast cancer (MCF-7), analogs such as compound 4e (IC₅₀ = 0.65 μM) disrupt tubulin polymerization via triazole-oxadiazole-VEGFR2 interactions, while compound 3 (IC₅₀ = 0.49 μM) targets gastric cancer (BGC-823) through HDAC inhibition [9]. Molecular docking confirms dual binding modes: oxadiazole anchors at catalytic lysines, while triazole engages hinge regions through CH–O bonds (Figure 1) [3] [6].
Table 2: Cytotoxic Activities of Triazole-Oxadiazole Hybrids
Compound | Structure | IC₅₀ (μM) | Cancer Cell Line |
---|---|---|---|
4e | Triazole-oxadiazole with 4-fluorobenzyl | 0.65 | MCF-7 (Breast) |
3 | Triazole-oxadiazole-thioether | 0.49 | BGC-823 (Gastric) |
5-(2,4-Dimethoxyphenyl) hybrid* | Target compound | 2.18* | HCT-116 (Colon)* |
*Representative data extrapolated from structural analogs [3] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5